Cas no 1016712-93-8 ((1,2,3,4-tetrahydroquinolin-5-yl)urea)

(1,2,3,4-tetrahydroquinolin-5-yl)urea 化学的及び物理的性質
名前と識別子
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- (1,2,3,4-Tetrahydroquinolin-5-yl)urea
- (1,2,3,4-tetrahydroquinolin-5-yl)urea
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- インチ: 1S/C10H13N3O/c11-10(14)13-9-5-1-4-8-7(9)3-2-6-12-8/h1,4-5,12H,2-3,6H2,(H3,11,13,14)
- InChIKey: BAQVAVWCZWEQSZ-UHFFFAOYSA-N
- SMILES: N(C1=CC=CC2=C1CCCN2)C(N)=O
計算された属性
- 精确分子量: 191.105862g/mol
- 同位素质量: 191.105862g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 219
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.9
- 分子量: 191.23g/mol
- トポロジー分子極性表面積: 67.2Ų
(1,2,3,4-tetrahydroquinolin-5-yl)urea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM411540-250mg |
(1,2,3,4-tetrahydroquinolin-5-yl)urea |
1016712-93-8 | 95%+ | 250mg |
$362 | 2023-03-07 | |
Enamine | EN300-116390-2.5g |
(1,2,3,4-tetrahydroquinolin-5-yl)urea |
1016712-93-8 | 95% | 2.5g |
$1509.0 | 2023-06-08 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00971361-1g |
(1,2,3,4-Tetrahydroquinolin-5-yl)urea |
1016712-93-8 | 95% | 1g |
¥3808.0 | 2023-04-06 | |
TRC | B417970-10mg |
(1,2,3,4-Tetrahydroquinolin-5-yl)urea |
1016712-93-8 | 10mg |
$ 50.00 | 2022-06-07 | ||
Enamine | EN300-116390-1.0g |
(1,2,3,4-tetrahydroquinolin-5-yl)urea |
1016712-93-8 | 95% | 1g |
$770.0 | 2023-06-08 | |
Enamine | EN300-116390-10000mg |
(1,2,3,4-tetrahydroquinolin-5-yl)urea |
1016712-93-8 | 95.0% | 10000mg |
$3315.0 | 2023-10-03 | |
A2B Chem LLC | AV48872-250mg |
(1,2,3,4-tetrahydroquinolin-5-yl)urea |
1016712-93-8 | 95% | 250mg |
$439.00 | 2024-04-20 | |
Aaron | AR01A2XG-500mg |
(1,2,3,4-tetrahydroquinolin-5-yl)urea |
1016712-93-8 | 95% | 500mg |
$852.00 | 2025-02-09 | |
A2B Chem LLC | AV48872-50mg |
(1,2,3,4-tetrahydroquinolin-5-yl)urea |
1016712-93-8 | 95% | 50mg |
$224.00 | 2024-04-20 | |
A2B Chem LLC | AV48872-500mg |
(1,2,3,4-tetrahydroquinolin-5-yl)urea |
1016712-93-8 | 95% | 500mg |
$668.00 | 2024-04-20 |
(1,2,3,4-tetrahydroquinolin-5-yl)urea 関連文献
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
(1,2,3,4-tetrahydroquinolin-5-yl)ureaに関する追加情報
Comprehensive Overview of (1,2,3,4-tetrahydroquinolin-5-yl)urea (CAS No. 1016712-93-8): Properties, Applications, and Research Insights
(1,2,3,4-tetrahydroquinolin-5-yl)urea, identified by its CAS No. 1016712-93-8, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the tetrahydroquinoline derivatives family, known for their versatile biological activities. Researchers and industry professionals often search for keywords like "tetrahydroquinoline urea derivatives", "CAS 1016712-93-8 applications", and "synthesis of quinoline-based ureas", reflecting its relevance in drug discovery and material science.
The molecular structure of (1,2,3,4-tetrahydroquinolin-5-yl)urea combines a tetrahydroquinoline core with a urea functional group, making it a promising scaffold for designing novel bioactive molecules. Recent studies highlight its potential in modulating enzyme activity and receptor interactions, aligning with trending topics such as "targeted drug delivery" and "small-molecule therapeutics". Its CAS No. 1016712-93-8 is frequently cited in patents related to kinase inhibitors and anti-inflammatory agents, addressing current demands for precision medicine.
From a synthetic chemistry perspective, (1,2,3,4-tetrahydroquinolin-5-yl)urea is synthesized via condensation reactions between 5-aminotetrahydroquinoline and urea or its equivalents. Optimized protocols emphasize green chemistry principles, resonating with popular searches like "sustainable synthesis methods" and "eco-friendly heterocyclic compounds". Analytical characterization techniques such as NMR, HPLC, and mass spectrometry confirm its high purity, a critical factor for applications in high-throughput screening and combinatorial chemistry.
In agrochemical research, derivatives of (1,2,3,4-tetrahydroquinolin-5-yl)urea are explored for their herbicidal and fungicidal properties. This aligns with global trends in "crop protection chemicals" and "low-residue pesticides", addressing food security challenges. The compound's urea moiety enhances hydrogen-bonding interactions with biological targets, a feature often queried in "molecular docking studies" and "structure-activity relationships (SAR)".
Future directions for CAS No. 1016712-93-8 include its integration into metal-organic frameworks (MOFs) for catalytic applications and as a building block for fluorescent probes. These innovations respond to emerging searches on "smart materials" and "bioimaging tools". With rigorous safety profiles and compliance with regulatory standards, this compound exemplifies the intersection of chemical innovation and practical utility.
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